

2-Amino-4,6-dimethylpyridine-3-carboxamide molecular weight and formula

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Compound of Interest

Compound Name: 2-Amino-4,6-dimethylpyridine-3-carboxamide

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Technical Guide: 2-Amino-4,6-dimethylpyridine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Amino-4,6-dimethylpyridine-3-carboxamide**. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Compound Data

2-Amino-4,6-dimethylpyridine-3-carboxamide is a substituted pyridine derivative. Its key identifiers and physicochemical properties are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ N ₃ O	[1]
Molecular Weight	165.19 g/mol	[1]
IUPAC Name	2-amino-4,6-dimethylpyridine-3-carboxamide	[1]
CAS Number	7144-20-9	[1]
Canonical SMILES	<chem>CC1=CC(=C(C(=N1)N)C(=O)N)C</chem>	
Appearance	Solid (predicted)	
Melting Point	156.5°C	[2]
Boiling Point	268.3±40.0°C at 760 mmHg	[2]

Synthesis Protocol

A potential two-step synthesis route for **2-Amino-4,6-dimethylpyridine-3-carboxamide** can be adapted from established procedures for similar compounds. The proposed pathway involves the formation of an intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile, followed by its hydrolysis to the final carboxamide product.

Step 1: Synthesis of 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile (Intermediate)

This step is based on the reaction of 3-aminocrotononitrile in acetic acid, as detailed in patent CN111303047A for the synthesis of a related precursor.[3]

Materials:

- 3-Aminocrotononitrile
- Acetic Acid
- Crushed Ice

- Sodium Hydroxide Solution
- Pure Water

Procedure:

- In a suitable reaction vessel, add acetic acid.
- While stirring at 20-25 °C, add 3-aminocrotononitrile in batches.
- After the addition is complete, slowly heat the mixture to 120-130 °C and maintain under reflux with stirring for 2 hours.
- Cool the reaction mixture to 70 °C and concentrate under reduced pressure to remove the acetic acid.
- Slowly add the concentrated solution to crushed ice.
- While stirring, add sodium hydroxide solution dropwise to adjust the pH of the solution to 8-9, which will precipitate a white solid.
- Filter the solid and wash the filter cake with pure water twice.
- Dry the solid to obtain the intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile.[3]

Step 2: Hydrolysis of 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile to 2-Amino-4,6-dimethylpyridine-3-carboxamide

This step involves the hydrolysis of the nitrile group of the intermediate to a carboxamide group. This is a standard transformation in organic synthesis.

Materials:

- 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile
- Concentrated Sulfuric Acid or a suitable acid/base catalyst

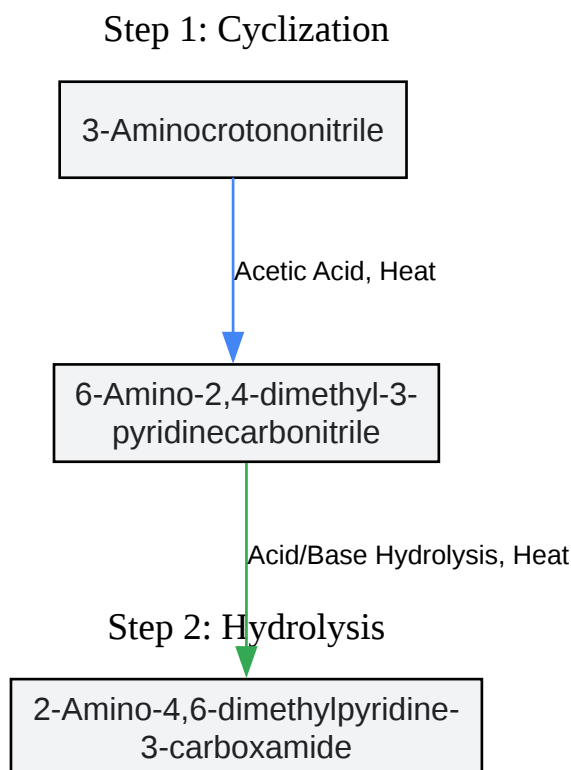
- Water
- Neutralizing agent (e.g., sodium bicarbonate)

Procedure (General):

- Carefully add the intermediate to a solution of concentrated sulfuric acid or another suitable hydrolysis agent.
- Heat the mixture under controlled conditions to facilitate the hydrolysis of the nitrile group. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture and carefully quench it by adding it to ice water.
- Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the desired pH is reached, leading to the precipitation of the product.
- Isolate the solid product by filtration, wash with water, and dry to yield **2-Amino-4,6-dimethylpyridine-3-carboxamide**.
- Further purification can be achieved by recrystallization from an appropriate solvent.

Logical Synthesis Workflow

The following diagram illustrates the logical flow of the two-step synthesis process described above.



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Caption: Proposed two-step synthesis of **2-Amino-4,6-dimethylpyridine-3-carboxamide**.

Potential Applications and Research Directions

While specific research on **2-Amino-4,6-dimethylpyridine-3-carboxamide** is limited, derivatives of dimethylpyridine-3-carboxamide have shown promise as inhibitors of matrix metalloproteinase-13 (MMP-13), which is a target in cancer therapy. This suggests that the title compound could be a valuable scaffold for the design and synthesis of novel therapeutic agents. Further research could focus on:

- Optimization of the synthesis protocol: Developing a high-yield, scalable, and environmentally friendly synthesis method.
- Biological screening: Evaluating the inhibitory activity of the compound against a panel of kinases and other relevant biological targets.

- Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to understand the structural requirements for biological activity and to improve potency and selectivity.
- Pharmacokinetic profiling: Assessing the drug-like properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profile.

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References

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